molecular formula C20H21BrN6O B6531638 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020503-00-7

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531638
CAS No.: 1020503-00-7
M. Wt: 441.3 g/mol
InChI Key: HSUOGDITJRMZHI-UHFFFAOYSA-N
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Description

3-[4-(2-Bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a pyridazine core, a piperazine linker, and substituted benzoyl and pyrazole groups, a structural motif recognized for its significant potential in probing biological systems . The inherent physicochemical properties of the pyridazine ring, including a high dipole moment and robust hydrogen-bonding capacity, are crucial for molecular recognition and target engagement, making it a valuable isostere for phenyl rings or other azines in lead optimization campaigns . This reagent is of particular interest in the development of novel therapeutic agents. Structurally related piperazine-pyridazine derivatives have been investigated as inhibitors of key enzymes, such as stearoyl-CoA desaturase (SCD), highlighting the potential of this chemical class in modulating metabolic pathways . Furthermore, the piperazine moiety is a privileged structure in pharmaceuticals, present in more than twenty classes of approved drugs, contributing to favorable pharmacokinetic properties and target affinity . The presence of the 2-bromobenzoyl group offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships and generate a diverse array of analogs for biological screening. Applications: This compound is suited for research in various areas, including but not limited to: • Medicinal Chemistry: Serve as a key intermediate or precursor in the synthesis of targeted libraries for high-throughput screening. • Pharmacological Research: Act as a chemical probe for studying enzyme inhibition and receptor modulation. • Molecular Recognition Studies: Leverage its unique heterocyclic system to investigate binding interactions with biological macromolecules . Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(2-bromophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN6O/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-5-3-4-6-17(16)21/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUOGDITJRMZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 2-bromobenzoyl group through a nucleophilic substitution reaction.

    Formation of the Pyrazole Derivative: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and diketones.

    Coupling Reaction: The functionalized piperazine and pyrazole derivatives are then coupled with a pyridazine ring precursor under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.

    Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science, such as the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyridazine vs. Pyrimidine/Pyrazole Derivatives: Target Compound: Pyridazine core with piperazine and pyrazole substituents. N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide (): Pyrimidine core with furyl and methylpiperazine groups. The pyrimidine ring may offer distinct electronic properties compared to pyridazine, influencing binding affinity to biological targets . 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Pyridazine with chlorophenoxy-piperazine.

Substituent Effects

  • Bromobenzoyl vs. Chlorophenoxy/Hydrazine Groups: The bromine in the target compound likely increases molecular weight (vs. chlorine) and lipophilicity (LogP ~2.5–3.0 estimated), enhancing blood-brain barrier penetration compared to ’s chlorophenoxy derivative (LogP ~1.5–2.0) . 6-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone hydrazone (): Hydrazine substituent introduces polarity (LogP = 1.34), reducing membrane permeability but improving aqueous solubility .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Estimated) Notable Activities
Target Compound Pyridazine 2-Bromobenzoyl-piperazine, dimethylpyrazole ~470.3 ~2.8 Theoretical: CNS-targeted agents
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine Chlorophenoxy-piperazine ~422.3 ~1.9 Antiplatelet, antibacterial
6-(4-Chloro-3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]hydrazine Pyridazine Hydrazine, chloro-dimethylpyrazole ~282.7 1.34 Unreported (polar derivative)
N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-...acetamide Pyrimidine Furyl, methylpiperazine ~383.4 ~1.5 Unreported (solubility-focused)

Research Implications and Gaps

  • Pharmacokinetic Optimization : The bromobenzoyl group in the target compound may improve CNS penetration over chlorine or hydrazine analogs but requires in vitro ADME validation.
  • Synthetic Challenges : Bromine’s steric bulk may complicate synthesis compared to smaller substituents (e.g., chlorine or methoxy groups).

Biological Activity

The compound 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a piperazine moiety, which is commonly found in various pharmacologically active compounds. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyDetails
Molecular Formula C17H19BrN4O
Molecular Weight 366.26 g/mol
IUPAC Name 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
CAS Number 113675-84-6

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a study showed that pyridazine analogs can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The incorporation of the piperazine ring enhances the interaction with biological targets, potentially increasing efficacy against tumor cells .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound under discussion has been evaluated for its ability to inhibit acetylcholinesterase (AChE) activity. Research findings suggest that similar piperazine derivatives demonstrate promising AChE inhibitory activity, which could be beneficial in enhancing cholinergic transmission in the brain .

The mechanism by which 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine exerts its biological effects may involve:

  • Receptor Binding : The piperazine moiety allows for effective binding to neurotransmitter receptors, enhancing neurotransmission.
  • Enzyme Inhibition : By inhibiting enzymes like AChE, the compound may increase acetylcholine levels, improving cognitive function.
  • Cell Cycle Modulation : The pyrazole and pyridazine components may interfere with cell cycle regulation in cancer cells, promoting apoptosis.

Case Studies

Several studies have investigated the biological activities of piperazine derivatives:

  • Study on Anticancer Activity : A series of pyridazine derivatives were synthesized and tested against various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that certain derivatives led to a significant reduction in cell viability at low micromolar concentrations .
  • Cholinesterase Inhibition Study : Compounds structurally related to the target molecule were tested for AChE inhibition using ELISA assays. Results showed IC50 values indicating potent inhibition comparable to established drugs used in Alzheimer's treatment .

Q & A

Q. Structural Confirmation :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., bromobenzoyl protons at δ 7.3–7.8 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .
  • HRMS : Validates molecular weight (e.g., C₂₀H₂₄N₆O₂S requires m/z 412.5) .
  • TLC : Monitors reaction progress (e.g., ethyl acetate/cyclohexane eluent system) .

How can structure-activity relationship (SAR) studies guide modifications for enhanced pharmacological activity?

Advanced SAR Design :
Modify substituents systematically:

SubstituentImpact on ActivityExample from Evidence
BromobenzoylIncreases lipophilicity and target bindingHigher affinity for kinase targets
3,5-DimethylpyrazoleEnhances metabolic stabilityReduced CYP450-mediated degradation
Test analogs in enzyme inhibition assays (e.g., IC₅₀ values) and ADME profiling .

What purification strategies are recommended for isolating pyridazine derivatives with high purity?

Q. Methodological Answer :

  • Flash Chromatography : Use silica gel with gradient elution (e.g., cyclohexane → ethyl acetate) for intermediates .
  • Recrystallization : Ethanol/water mixtures yield >99% purity for final products .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., residual piperazine precursors) .

How should researchers handle hazards associated with brominated intermediates during synthesis?

Q. Safety Protocols :

  • PPE : Use nitrile gloves and fume hoods for bromobenzoyl handling .
  • First Aid : Immediate rinsing for skin contact (15 min water wash) and medical consultation for inhalation .

What mechanistic insights explain the reactivity of the pyridazine core in nucleophilic substitution reactions?

Reaction Mechanism :
The pyridazine N-atoms activate adjacent C-3 and C-6 positions for substitution. For example, piperazine coupling at C-3 proceeds via SNAr mechanism, facilitated by electron-withdrawing bromobenzoyl groups. Kinetic studies (e.g., monitoring by ¹H NMR) confirm rate dependence on base strength (e.g., NaH vs. K₂CO₃) .

Which pharmacological assays are most relevant for evaluating this compound’s therapeutic potential?

Q. Advanced Evaluation :

  • Kinase Inhibition : ATP-binding assays (e.g., radiometric filters for IC₅₀ determination) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ <10 µM suggests lead potential) .
  • Pharmacokinetics : Microsomal stability assays (e.g., t₁/₂ >60 min in liver microsomes) .

How can thermodynamic properties (e.g., solubility, stability) be optimized for in vivo studies?

Q. Methodological Approach :

  • Salt Formation : Hydrochloride salts improve aqueous solubility .
  • Co-solvents : Use DMSO/PEG 400 mixtures for parenteral formulations .
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks to predict shelf life .

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